![molecular formula C16H22N2O4 B6027506 [1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B6027506.png)
[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetic acid
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Overview
Description
[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetic acid, also known as MDL-29951, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazinyl acetic acid derivatives and has been found to exhibit potent biological activity.
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential multi-target mechanism of action.
Mode of Action
It’s known that similar compounds, such as indole derivatives, interact with their targets by binding to them, which can lead to changes in the target’s function . This interaction can result in a variety of biological effects, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to affect a variety of biochemical pathways . These include pathways involved in inflammation, viral replication, cancer cell proliferation, and more .
Result of Action
Similar compounds, such as indole derivatives, have been found to have a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Advantages and Limitations for Lab Experiments
One of the main advantages of using [1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetic acid in lab experiments is its potent neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on [1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of psychiatric disorders such as anxiety and depression. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of [1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetic acid involves the reaction of 4-methoxy-2,3-dimethylbenzylamine with ethyl 2-bromoacetate, followed by the hydrolysis of the resulting ester to yield the target compound. The synthesis process has been optimized to ensure high yield and purity of the final product.
Scientific Research Applications
[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetic acid has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been found to exhibit potent neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-[1-[(4-methoxy-2,3-dimethylphenyl)methyl]-3-oxopiperazin-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-10-11(2)14(22-3)5-4-12(10)9-18-7-6-17-16(21)13(18)8-15(19)20/h4-5,13H,6-9H2,1-3H3,(H,17,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYANKXIERHYKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCNC(=O)C2CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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